5-Isoquinolinesulfonic acid

Structural Biology Kinase Inhibitor Design Fragment-Based Drug Discovery

5-Isoquinolinesulfonic acid is the mandatory sulfonic acid scaffold for Fasudil synthesis and PKA-targeted fragment-based drug discovery, validated by PDB 7AXV co-crystal structure. Its regiospecific 5-position is non-substitutable for active kinase inhibitors. Procure with purity ≥98% to ensure downstream coupling fidelity.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 27655-40-9
Cat. No. B013612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinesulfonic acid
CAS27655-40-9
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
InChIInChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
InChIKeyYFMJTLUPSMCTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Isoquinolinesulfonic Acid (CAS 27655-40-9): Core Fragment for Isoquinolinesulfonamide Kinase Inhibitors and High-Purity Synthetic Intermediates


5-Isoquinolinesulfonic acid (CAS 27655-40-9, MW 209.22, C9H7NO3S) is the fundamental aromatic sulfonic acid scaffold of the isoquinolinesulfonamide class of ATP-competitive protein kinase inhibitors [1]. It exists as a white to beige crystalline powder with high aqueous solubility (LogS -2.14, 1.53 mg/mL) and a predicted pKa of -0.98, imparting strong acidity critical for sulfonyl chloride activation . The compound serves as the essential precursor for synthesizing clinically important derivatives including the Rho-kinase inhibitor Fasudil (HA-1077), the antidiabetic agent Repaglinide intermediate, and research tools H-9, H-89, H-7, and HA-100 [2]. Its crystal structure in complex with the catalytic subunit of cAMP-dependent protein kinase A (PKA) has been solved (PDB 7AXV), confirming direct occupancy of the ATP-binding pocket and providing atomic-level validation of its pharmacophoric core [3].

Why 5-Isoquinolinesulfonic Acid Cannot Be Replaced by Alternative Sulfonic Acids or Isoquinoline Regioisomers


Generic substitution of 5-isoquinolinesulfonic acid with alternative sulfonic acid building blocks (e.g., 8-quinolinesulfonic acid, benzenesulfonic acid derivatives) or with other isoquinoline regioisomers (e.g., 4-, 6-, or 8-sulfonic acid) is scientifically untenable due to three verifiable, non-interchangeable attributes: (1) The precise 5-position of the sulfonic acid group on the isoquinoline ring is essential for downstream sulfonyl chloride activation and subsequent amide coupling to generate pharmacologically active kinase inhibitors [1]. (2) The crystal structure of 5-isoquinolinesulfonic acid bound to the PKA catalytic subunit (PDB 7AXV) demonstrates specific hydrogen-bonding interactions between the isoquinoline nitrogen and the kinase hinge region that are geometry-dependent on the 5-sulfonic acid substitution pattern [2]. (3) The compound's distinctive physicochemical profile—pKa -0.98 (predicted), LogP 0.85, and high water solubility—differs markedly from regioisomers and alternative sulfonic acids, directly impacting reaction kinetics, purification efficiency, and final product yield in multi-step syntheses . Substitution with a non-5-substituted regioisomer would generate a structurally distinct sulfonyl chloride intermediate, altering downstream reaction outcomes and precluding the synthesis of clinically validated compounds such as Fasudil [3].

Quantitative Evidence for Selecting 5-Isoquinolinesulfonic Acid Over Closest Analogs and In-Class Alternatives


Atomic-Level Structural Confirmation of PKA Binding: 5-Isoquinolinesulfonic Acid Occupies the ATP-Binding Pocket with Defined Hinge-Region Hydrogen Bonds

The crystal structure of 5-isoquinolinesulfonic acid co-crystallized with the cAMP-dependent protein kinase A (PKA) catalytic subunit and PKI (5-24) (PDB 7AXV, resolution 1.95 Å) provides direct atomic evidence of specific binding interactions. In contrast to structurally related but unbound analogs (e.g., isoquinoline, 5-aminoquinoline, benzenesulfonic acid derivatives for which no such high-resolution PKA-bound structure is publicly available), 5-isoquinolinesulfonic acid demonstrates unequivocal occupancy of the ATP-binding cleft with the isoquinoline nitrogen forming a conserved hydrogen bond to the hinge region backbone amide of Val123. The sulfonic acid group projects toward the solvent-exposed region, positioning it favorably for subsequent chemical derivatization. This structural validation distinguishes 5-isoquinolinesulfonic acid from alternative heterocyclic sulfonic acids that lack empirical binding-mode confirmation [1].

Structural Biology Kinase Inhibitor Design Fragment-Based Drug Discovery

Regiospecific Synthetic Utility: 5-Substitution Enables Fasudil Synthesis While 4- or 6-Regioisomers Fail to Yield Bioactive Products

5-Isoquinolinesulfonic acid is uniquely positioned as the mandatory starting material for synthesizing the clinically approved Rho-kinase inhibitor Fasudil (HA-1077, 1-(5-isoquinolinesulfonyl)homopiperazine). The patented synthetic route requires conversion of the 5-sulfonic acid group to 5-isoquinolinesulfonyl chloride hydrochloride, followed by direct coupling with homopiperazine to yield the active pharmaceutical ingredient [1]. Attempted substitution with 4-isoquinolinesulfonic acid or 6-isoquinolinesulfonic acid regioisomers yields sulfonyl chloride intermediates that, when coupled with homopiperazine, produce regioisomeric compounds lacking Rho-kinase inhibitory activity and vasodilatory efficacy. Furthermore, the 5-substitution pattern is essential for the compound's role as an intermediate in Repaglinide synthesis and as the core fragment for generating H-series kinase research tools (H-7, H-8, H-9, H-89, HA-100, HA-156). The industrial production patent (JP2003286264A) specifically addresses the challenge of regioselective 5-sulfonation to avoid contaminating regioisomeric byproducts that complicate purification and reduce yield [2].

Process Chemistry Pharmaceutical Intermediates Regioselective Synthesis

Distinct Physicochemical Signature Enables Differentiated Reaction Performance: LogP, pKa, and Aqueous Solubility

5-Isoquinolinesulfonic acid possesses a characteristic physicochemical profile that differentiates it from both regioisomeric isoquinoline sulfonic acids and alternative heterocyclic sulfonic acid building blocks. The compound exhibits a low partition coefficient (LogP = 0.85), indicating balanced hydrophilicity/hydrophobicity favorable for aqueous reaction conditions, while the predicted pKa of -0.98 (acidic group) facilitates efficient sulfonyl chloride activation under mild conditions . In contrast, 8-quinolinesulfonic acid (LogP ≈ 0.2, pKa ≈ 4.0) and benzenesulfonic acid (LogP = -0.27, pKa = -2.8) display substantially different hydrophobicity and acidity profiles, directly impacting reaction kinetics, phase-transfer efficiency, and crystallization behavior. The compound's ESOL-predicted water solubility of 1.53 mg/mL (LogS = -2.14, 0.00732 mol/L) places it in a moderate solubility class that enables homogeneous aqueous-phase reactions without the precipitation issues encountered with more hydrophobic analogs such as 1-chloro-5-isoquinolinesulfonic acid . These physicochemical distinctions translate to measurable differences in reaction yields, impurity profiles, and purification throughput during scale-up synthesis [1].

Physicochemical Properties Reaction Optimization Purification

Comparative Kinase Inhibition Selectivity: 5-Isoquinolinesulfonic Acid-Derived H-Series Compounds Display Distinct Isoform Profiles Relative to Alternative Scaffolds

While 5-isoquinolinesulfonic acid itself serves primarily as a synthetic intermediate, its derived amides—the H-series isoquinolinesulfonamides—exhibit a well-characterized and tunable kinase selectivity profile that distinguishes this scaffold from alternative ATP-competitive inhibitor cores. The H-series includes H-89 (PKA-selective, Ki = 48 nM, 10-fold selective over PKG, >500-fold selective over PKC), H-8 (PKA/PKG-preferring, Ki = 1.2/0.48 μM, 12.5-31-fold selective over PKC), H-7 (broad-spectrum PKA/PKC/PKG inhibitor, IC50 = 3.0/6.0/5.8 μM), and HA-100 (broad-spectrum, IC50 = 8/12/4 μM for PKA/PKC/PKG). In contrast, the structurally distinct bisindolylmaleimide scaffold (e.g., GF109203X, PKC IC50 = 20 nM) and staurosporine analogs exhibit entirely different selectivity fingerprints [1]. Notably, 5-isoquinolinesulfonic acid-derived HA-156 (1-(8-chloro-5-isoquinolinesulfonyl)piperazine) displays enhanced MLC-kinase inhibition (Ki = 7.3 μM) compared to its dechlorinated analog HA-100 (MLC-kinase Ki = 61 μM, 8.4-fold weaker), demonstrating that the 5-isoquinolinesulfonic acid core enables modular tuning of selectivity through substitution at the 8-position [2]. This tunability is not achievable with alternative heterocyclic sulfonic acid scaffolds (e.g., benzenesulfonamide-based inhibitors) that lack the isoquinoline ring's hinge-binding geometry.

Kinase Selectivity PKA Inhibition Chemical Biology Tools

Nanomolar Bisubstrate Inhibitor Potency: 5-Isoquinolinesulfonic Acid Conjugates Outperform Adenosine-Based Conjugates by 65-Fold

Direct conjugation of 5-isoquinolinesulfonic acid (Hidaka's H9 fragment) to L-peptide sequences yields bisubstrate-analog inhibitors with significantly enhanced potency compared to adenosine-containing conjugates. In a head-to-head comparison, the biligand inhibitor containing 5-isoquinolinesulfonamide connected to an L-peptide demonstrated 65-fold higher potency than the corresponding adenosine-containing conjugate [1]. Both types of conjugates comprising D-peptides exhibited similar low nanomolar activity, indicating that the 5-isoquinolinesulfonic acid moiety contributes to high-affinity binding when paired with L-peptides. When tested against a panel of 52 kinases at 1 μM concentration, the most active adenosine- and H9-peptide conjugates both exhibited >95% inhibition of several basophilic AGC kinases, including ROCK II and PKB/Akt, validating the scaffold's broad utility for targeting this kinase subfamily [2]. This performance differential establishes 5-isoquinolinesulfonic acid as a privileged fragment for constructing potent bisubstrate inhibitors compared to alternative nucleoside-based or heterocyclic conjugates.

Bisubstrate Inhibitors Peptide Conjugates AGC Kinase Inhibition

Patent-Enabled Industrial Production: Single-Stage High-Yield Synthesis Eliminates Regioisomeric Contamination

5-Isoquinolinesulfonic acid is produced via a patented single-stage process (JP2003286264A) that achieves high yield and high purity by directly adding isoquinoline to fuming sulfuric acid (5-30% concentration) at -10 to +100°C for 0.5-10 hours, using a 3-15× mass excess of acid [1]. This method specifically avoids the generation of solid byproducts during the reaction, enabling continuous processing and simplified purification. In contrast, alternative regioisomers (e.g., 4- or 6-sulfonic acid) are not commercially viable via this route due to differing regioselectivity patterns, and their syntheses often require multi-step protection/deprotection sequences or low-yielding sulfonation conditions. The patent literature further describes the conversion of 5-isoquinolinesulfonic acid to substituted isoquinolinesulfonyl compounds (US4678783A) for vasodilator and antihypertensive applications, establishing a robust intellectual property foundation that ensures commercial availability and quality consistency [2]. This manufacturing capability differentiates 5-isoquinolinesulfonic acid from less accessible isoquinoline sulfonic acid regioisomers that lack dedicated industrial production methods.

Process Chemistry Scale-Up Synthesis Patent Protection

Optimal Procurement and Application Scenarios for 5-Isoquinolinesulfonic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery and Structure-Guided Kinase Inhibitor Design

Medicinal chemistry teams pursuing fragment-based drug discovery (FBDD) for AGC family kinases should prioritize 5-isoquinolinesulfonic acid over alternative heterocyclic sulfonic acid fragments. The compound is the only isoquinoline/quinoline sulfonic acid regioisomer with a solved, high-resolution co-crystal structure bound to the PKA catalytic subunit (PDB 7AXV, 1.95 Å), providing direct atomic-level guidance for structure-based optimization [1]. This structural data eliminates the need for empirical fragment soaking and X-ray screening, accelerating hit-to-lead timelines. The defined hinge-binding mode—with the isoquinoline nitrogen hydrogen-bonded to Val123—establishes a validated starting point for growing the fragment toward improved potency and selectivity. Alternative sulfonic acid fragments (e.g., benzenesulfonic acid derivatives, 8-quinolinesulfonic acid) lack comparable public-domain structural data, increasing design uncertainty and resource expenditure.

GMP and Non-GMP Synthesis of Fasudil Hydrochloride Active Pharmaceutical Ingredient

Process chemistry groups manufacturing Fasudil hydrochloride (HA-1077) for preclinical toxicology, clinical trials, or commercial supply must source 5-isoquinolinesulfonic acid as the mandatory starting material. The synthetic route requires conversion to 5-isoquinolinesulfonyl chloride hydrochloride followed by homopiperazine coupling to yield the correct 1-(5-isoquinolinesulfonyl)homopiperazine regioisomer with Rho-kinase inhibitory activity (ROCK2 IC50 = 0.158 μM) [1]. Substitution with 4- or 6-isoquinolinesulfonic acid yields inactive regioisomers that fail quality control release specifications and lack therapeutic efficacy. The industrial-scale patent JP2003286264A validates the compound's suitability for cost-effective, high-purity manufacturing . Procurement specifications should require HPLC purity ≥98% and absence of regioisomeric impurities detectable by NMR.

Synthesis of Bisubstrate Kinase Inhibitors and Peptide Conjugates

Investigators developing bisubstrate-analog inhibitors targeting basophilic protein kinases (PKA, PKB/Akt, ROCK II) should utilize 5-isoquinolinesulfonic acid as the ATP-competitive anchor fragment when designing peptide conjugates. Direct head-to-head data demonstrate that 5-isoquinolinesulfonamide-L-peptide conjugates exhibit 65-fold higher inhibitory potency compared to adenosine-L-peptide conjugates [1]. This quantifiable performance advantage translates to more potent chemical probes requiring lower dosing concentrations in cellular assays. Both L- and D-peptide conjugates derived from 5-isoquinolinesulfonic acid display nanomolar potency against AGC kinases, with >95% inhibition of ROCK II and PKB/Akt at 1 μM, validating the scaffold's broad utility for this kinase subfamily . Researchers should procure high-purity 5-isoquinolinesulfonic acid for carbodiimide-mediated coupling to amine-terminated peptides.

Synthesis of H-Series Kinase Research Tool Compounds (H-7, H-8, H-9, H-89, HA-100, HA-156)

Chemical biology laboratories requiring in-house synthesis of H-series isoquinolinesulfonamide kinase inhibitors should select 5-isoquinolinesulfonic acid as the common precursor. This single building block enables access to a panel of well-characterized probes spanning broad-spectrum inhibition (H-7: PKA/PKC/PKG IC50 ≈ 3-6 μM), PKA/PKG preference (H-8: Ki = 1.2/0.48 μM), PKA selectivity (H-89: Ki = 48 nM, >500-fold selective over PKC), and MLC-kinase targeting (HA-156: Ki = 7.3 μM) [1]. The modular nature of sulfonyl chloride activation and subsequent coupling to various amines (piperazine, homopiperazine, ethylenediamine derivatives) enables rapid SAR exploration. The documented comparative selectivity data across the H-series allows researchers to select the appropriate derivative based on specific kinase profiling requirements, reducing the need for de novo selectivity screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isoquinolinesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.